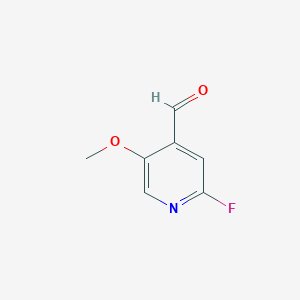
(3-Carboxypropyl)trimethylammonium chloride NHS-ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Carboxypropyl)trimethylammonium chloride NHS-ester is a chemical compound known for its utility in various scientific and industrial applications. It is characterized by the presence of a trimethylammonium group and a carboxypropyl group, which are linked through an NHS-ester functionality. This compound is often used in biochemical research due to its ability to facilitate the conjugation of carboxyl groups to amines, making it a valuable tool in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)trimethylammonium chloride NHS-ester typically involves the reaction of (3-Carboxypropyl)trimethylammonium chloride with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent the decomposition of the NHS-ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Carboxypropyl)trimethylammonium chloride NHS-ester undergoes various types of chemical reactions, including:
Substitution Reactions: The NHS-ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: In the presence of water, the NHS-ester can hydrolyze to form (3-Carboxypropyl)trimethylammonium chloride and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane are preferred to prevent hydrolysis.
Catalysts: Coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate the formation of the NHS-ester.
Major Products
The major products formed from the reactions of this compound include amide derivatives when reacted with amines and the corresponding carboxylic acid upon hydrolysis .
Wissenschaftliche Forschungsanwendungen
(3-Carboxypropyl)trimethylammonium chloride NHS-ester has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules by facilitating the formation of amide bonds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of drug delivery systems and the conjugation of therapeutic agents to targeting molecules.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Carboxypropyl)trimethylammonium chloride NHS-ester involves the activation of carboxyl groups through the formation of an NHS-ester intermediate. This intermediate is highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds. The molecular targets and pathways involved include the nucleophilic attack by amines on the activated ester, resulting in the formation of amide linkages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These compounds share the NHS-ester functionality and are used for similar applications in bioconjugation.
Carbodiimides: Compounds like DCC and EDC are used as coupling agents in the synthesis of NHS-esters and amides.
Uniqueness
(3-Carboxypropyl)trimethylammonium chloride NHS-ester is unique due to the presence of the trimethylammonium group, which imparts water solubility and enhances its reactivity in aqueous environments. This makes it particularly useful in biological applications where water solubility is essential .
Eigenschaften
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O4.ClH/c1-13(2,3)8-4-5-11(16)17-12-9(14)6-7-10(12)15;/h4-8H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZRKQOQIFDROC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)ON1C(=O)CCC1=O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














